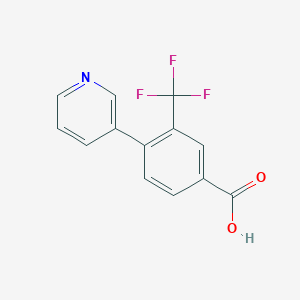

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid

Description

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a pyridine ring at the para position and a trifluoromethyl group at the meta position of the benzoic acid scaffold. Its structure combines electron-withdrawing groups (trifluoromethyl and carboxylic acid) with a heteroaromatic pyridinyl moiety, making it a versatile intermediate in medicinal chemistry and enzymology. Notably, its interaction with cytochrome P450 enzymes (e.g., CYP199A4) has been studied for its spectral and redox behavior .

Properties

CAS No. |

1214357-37-5 |

|---|---|

Molecular Formula |

C13H8F3NO2 |

Molecular Weight |

267.20 g/mol |

IUPAC Name |

4-pyridin-3-yl-3-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-8(12(18)19)3-4-10(11)9-2-1-5-17-7-9/h1-7H,(H,18,19) |

InChI Key |

OAQYRDCONFLWCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents such as trifluoromethyl iodide.

Formation of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzoic acid moiety.

Reduction: Reduced forms of the pyridine ring.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyridine ring can form hydrogen bonds and π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Pyridinyl Substituent Position

- Lacks the electron-withdrawing trifluoromethyl group, resulting in lower acidity (higher pKa) compared to the target compound.

- Demonstrates the critical role of pyridinyl orientation in enzyme binding.

Trifluoromethyl Substituent Position

- Differs sterically from the target compound, where the trifluoromethyl is on the benzene ring.

- Lacks the pyridinyl moiety, limiting enzyme-binding versatility.

Binding Modes in Cytochrome P450 Enzymes

| Compound | Spectral Response Type | Soret Shift (nm) | Heme Coordination | Redox Potential (mV vs. SHE) |

|---|---|---|---|---|

| 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid | Type II | 424 | Yes | Not reported |

| 4-Methoxybenzoic Acid | Type I | 417 | No | –270 ± 10 |

| 4-(Pyridin-2-yl)benzoic Acid | Type II | 422 | No | –290 ± 10 |

- The target compound’s trifluoromethyl group stabilizes the deprotonated carboxylate, favoring heme iron coordination. This contrasts with non-fluorinated analogs like 4-methoxybenzoic acid, which trigger a type I response (substrate binding without coordination) .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 283.2 | 2.1 | ~0.5 (aqueous) |

| 4-(Pyridin-4-yl)benzoic Acid | 199.2 | 1.8 | ~1.2 |

| 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic Acid | 283.2 | 2.5 | ~0.3 |

Biological Activity

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and can influence its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances its capacity to engage with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, further influencing its biological efficacy .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For example, analogues of this compound have shown up to 92% inhibition of the epidermal growth factor receptor (EGFR) at low concentrations (10 nM) in vitro . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that similar trifluoromethyl-substituted compounds can enhance binding affinity and selectivity towards target enzymes, thereby increasing their therapeutic potential .

Case Studies

Case Study 1: Inhibition of Receptor Tyrosine Kinases

A series of experiments were conducted to assess the inhibitory effects of this compound on various RTKs. The results indicated significant inhibition rates against EGFR and insulin receptor (InsR), highlighting its potential as an anticancer therapeutic agent.

| Receptor Type | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 92% |

| InsR | 85% |

| HER2 | 80% |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, derivatives of this compound were tested against a range of bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, suggesting further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.